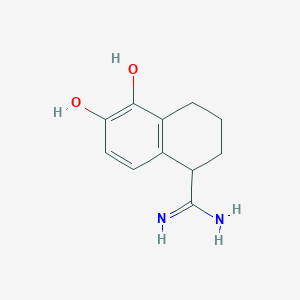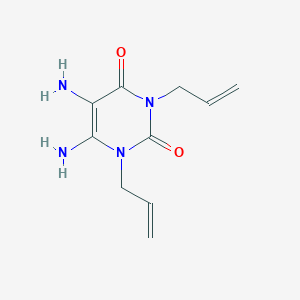
1,3-Diallyl-5,6-diaminouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diallyl-5,6-diaminouracil (DAU) is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is a derivative of uracil, which is a naturally occurring nucleic acid base. DAU has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
1,3-Diallyl-5,6-diaminouracil has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. In cancer research, 1,3-Diallyl-5,6-diaminouracil has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1,3-Diallyl-5,6-diaminouracil has been shown to possess antiviral activity against a number of viruses, including HIV, herpes simplex virus, and influenza virus. Furthermore, 1,3-Diallyl-5,6-diaminouracil has been shown to possess antimicrobial activity against a range of bacterial and fungal strains.
Wirkmechanismus
The mechanism of action of 1,3-Diallyl-5,6-diaminouracil is not fully understood, but it is believed to involve the inhibition of key enzymes involved in DNA replication and protein synthesis. In cancer cells, 1,3-Diallyl-5,6-diaminouracil has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. In addition, 1,3-Diallyl-5,6-diaminouracil has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for the synthesis of DNA precursors. These effects ultimately lead to the inhibition of cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
1,3-Diallyl-5,6-diaminouracil has been shown to possess a number of biochemical and physiological effects. In cancer cells, 1,3-Diallyl-5,6-diaminouracil has been shown to induce apoptosis, or programmed cell death, which is a key mechanism for eliminating cancer cells. In addition, 1,3-Diallyl-5,6-diaminouracil has been shown to inhibit the expression of various genes involved in cancer cell growth and proliferation. Furthermore, 1,3-Diallyl-5,6-diaminouracil has been shown to possess anti-inflammatory properties, which may be beneficial for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Diallyl-5,6-diaminouracil in lab experiments is its wide range of biological activities, which makes it a versatile compound for medicinal chemistry research. In addition, the synthesis of 1,3-Diallyl-5,6-diaminouracil has been optimized to produce high yields and purity, making it an attractive compound for research. However, one of the limitations of using 1,3-Diallyl-5,6-diaminouracil in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on 1,3-Diallyl-5,6-diaminouracil. One area of research is the development of novel derivatives of 1,3-Diallyl-5,6-diaminouracil that possess enhanced biological activities and reduced toxicity. In addition, further research is needed to fully understand the mechanism of action of 1,3-Diallyl-5,6-diaminouracil and its potential applications in the treatment of various diseases. Furthermore, the development of new methods for the synthesis of 1,3-Diallyl-5,6-diaminouracil may lead to the production of novel compounds with unique properties. Overall, the potential applications of 1,3-Diallyl-5,6-diaminouracil in the field of medicinal chemistry are vast, and further research is needed to fully explore its potential.
Eigenschaften
CAS-Nummer |
102284-74-2 |
|---|---|
Produktname |
1,3-Diallyl-5,6-diaminouracil |
Molekularformel |
C10H14N4O2 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
5,6-diamino-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N4O2/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16/h3-4H,1-2,5-6,11-12H2 |
InChI-Schlüssel |
KWNJVDDOVKSTPP-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=C(C(=O)N(C1=O)CC=C)N)N |
Kanonische SMILES |
C=CCN1C(=C(C(=O)N(C1=O)CC=C)N)N |
Synonyme |
1,3-Diallyl-5,6-diaminouracil hydrochloride |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

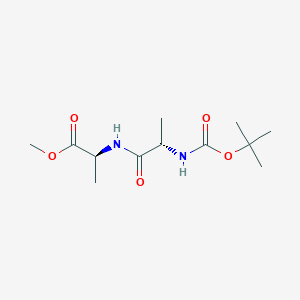
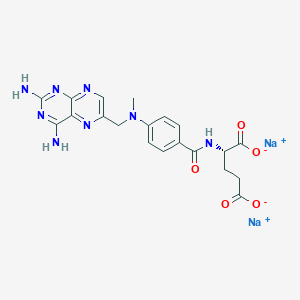
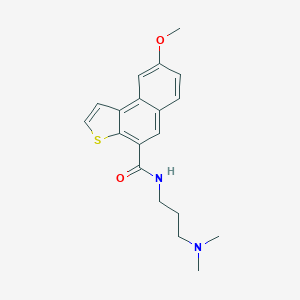
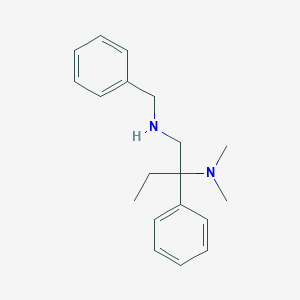
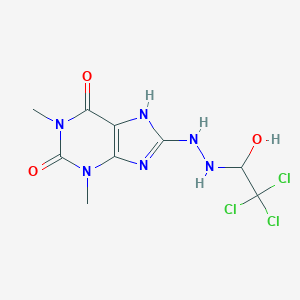
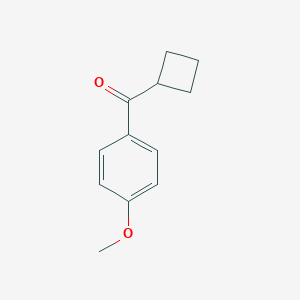
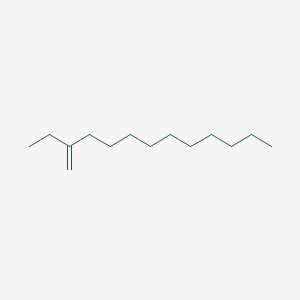
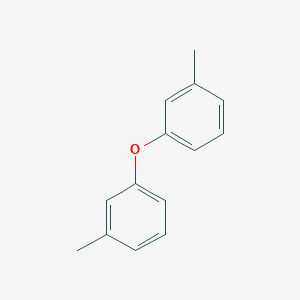
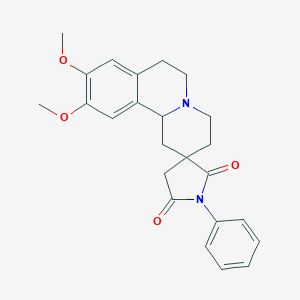
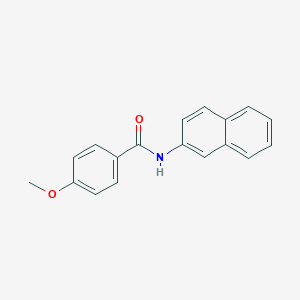
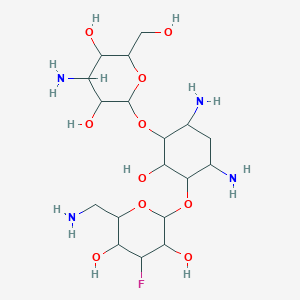
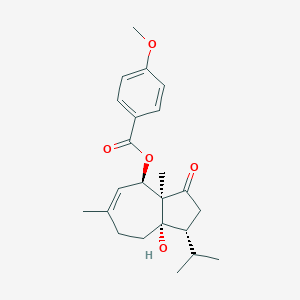
![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)
